2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure that incorporates a purine core with various functional groups, making it of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is with a molecular weight of approximately 356.4 g/mol. The compound has potential applications in therapeutic areas due to its biological activity.
This compound is classified as a purine derivative, specifically an acetamide derivative of a substituted purine. Purines are essential components of nucleic acids and play critical roles in cellular metabolism and signaling. The synthesis and characterization of this compound can be traced back to research focused on developing new pharmaceuticals targeting various diseases, including viral infections and cancer.
The synthesis of 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves several key steps:
The synthesis may require specific reaction conditions such as controlled temperature and pressure, as well as purification techniques like recrystallization or chromatography to isolate the final product with high purity and yield.
The molecular structure of 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 356.4 g/mol |
InChI Key | PXXMVXDSNKOVOV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NCC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C |
The compound can undergo various chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors by binding to their active sites or allosteric sites. This binding modulates their activity and influences downstream signaling pathways critical for various cellular processes.
The compound is expected to have specific physical properties such as solubility in organic solvents and potential crystalline forms based on its structure.
Chemical properties include stability under various conditions (pH levels and temperature), reactivity towards different chemical agents (oxidizers and reducers), and potential degradation pathways when exposed to light or moisture.
Detailed studies on its stability profile under varying conditions would provide insights into its usability in pharmaceutical formulations.
The primary applications of 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide are in scientific research aimed at understanding its pharmacological effects. It has potential uses in drug development for treating viral infections or other diseases where modulation of purine metabolism may be beneficial. Its unique structure allows for targeted modifications that can enhance its therapeutic efficacy or reduce side effects in clinical applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2